molecular formula C8H7ClN4O2 B1602108 Ethyl 5-chloro[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylate CAS No. 99951-90-3

Ethyl 5-chloro[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylate

Cat. No. B1602108
Key on ui cas rn: 99951-90-3
M. Wt: 226.62 g/mol
InChI Key: WHOZJESYNNZNSN-UHFFFAOYSA-N
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Patent
US05064953

Procedure details

7-Ethoxycarbonyl-5-hydroxy-s-triazolo[4,3-a]pyrimidine (10 g) was added to 50 ml of phosphorus oxychloride at room temperature, the mixture was heated at 60° C. for one hour, and excess phosphorus oxychloride was removed by distillation under reduced pressure. The remaining dark red oil was shaken with 200 ml of chloroform and 100 ml of water, and the aqueous layer was again extracted with 100 ml of fresh chloroform. The chloroform layers were joined together and washed with 80 ml of saturated sodium bicarbonate solution and 100 ml of saturated sodium chloride solution and dried over anhydrous sodium sulfate. The dried solution was concentrated under reduced pressure to about 50 ml, and the residue was recrystallized from 100 ml of n-hexane. The crystals were collected by filtration, affording 6.2 g of the objective compound as faint yellow crystals.
Name
7-Ethoxycarbonyl-5-hydroxy-s-triazolo[4,3-a]pyrimidine
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[CH:11]=[C:10](O)[N:9]2[CH:13]=[N:14][N:15]=[C:8]2[N:7]=1)=[O:5])[CH3:2].P(Cl)(Cl)([Cl:18])=O>>[Cl:18][C:10]1[N:9]2[CH:13]=[N:14][N:15]=[C:8]2[N:7]=[C:6]([C:4]([O:3][CH2:1][CH3:2])=[O:5])[CH:11]=1

Inputs

Step One
Name
7-Ethoxycarbonyl-5-hydroxy-s-triazolo[4,3-a]pyrimidine
Quantity
10 g
Type
reactant
Smiles
C(C)OC(=O)C1=NC=2N(C(=C1)O)C=NN2
Name
Quantity
50 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The remaining dark red oil was shaken with 200 ml of chloroform and 100 ml of water
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
excess phosphorus oxychloride was removed by distillation under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was again extracted with 100 ml of fresh chloroform
WASH
Type
WASH
Details
washed with 80 ml of saturated sodium bicarbonate solution and 100 ml of saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
The dried solution was concentrated under reduced pressure to about 50 ml
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized from 100 ml of n-hexane
FILTRATION
Type
FILTRATION
Details
The crystals were collected by filtration

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=NC=2N1C=NN2)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 6.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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